molecular formula C14H6F5N B13920795 (2',3',4',5',6'-Pentafluoro-biphenyl-4-yl)-acetonitrile

(2',3',4',5',6'-Pentafluoro-biphenyl-4-yl)-acetonitrile

Cat. No.: B13920795
M. Wt: 283.20 g/mol
InChI Key: PRAPOKWNEPFWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-acetonitrile is an organic compound characterized by the presence of a biphenyl structure with five fluorine atoms and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-acetonitrile typically involves the introduction of fluorine atoms into a biphenyl structure followed by the addition of an acetonitrile group. One common method includes the use of pentafluorobenzene as a starting material, which undergoes a series of reactions to introduce the acetonitrile group under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of specialized catalysts and reaction conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the acetonitrile group or other parts of the molecule.

    Substitution: The fluorine atoms in the biphenyl structure can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol: Similar structure but with a methanol group instead of acetonitrile.

    (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-amine: Contains an amine group instead of acetonitrile.

Properties

Molecular Formula

C14H6F5N

Molecular Weight

283.20 g/mol

IUPAC Name

2-[4-(2,3,4,5,6-pentafluorophenyl)phenyl]acetonitrile

InChI

InChI=1S/C14H6F5N/c15-10-9(11(16)13(18)14(19)12(10)17)8-3-1-7(2-4-8)5-6-20/h1-4H,5H2

InChI Key

PRAPOKWNEPFWHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.